

In-Depth Technical Guide: 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine

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Compound of Interest

Compound Name: 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine

Cat. No.: B181811

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This technical guide provides a comprehensive overview of **4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine**, a molecule of interest for researchers, scientists, and drug development professionals. Due to the apparent novelty of this specific compound, this document compiles information from closely related analogs to provide a predictive and practical resource.

Chemical Identity and Properties

While a specific CAS number for **4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine** was not found in a comprehensive search of chemical databases, its molecular structure and properties can be confidently predicted. The compound consists of a phenylamine core substituted with a chloro group and a morpholine-4-sulfonyl group.

Table 1: Predicted Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₃ ClN ₂ O ₃ S	-
Molecular Weight	276.74 g/mol	[1][2]
Appearance	Predicted to be a solid at room temperature	General knowledge of similar compounds
pKa	4.0 - 6.0 (predicted for the aniline amine)	Analogous sulfonamides[3]
LogP	1.5 - 2.5 (predicted)	Analogous sulfonamides
Solubility	Predicted to be sparingly soluble in water, soluble in organic solvents like DMSO and DMF	General knowledge of sulfonamides

Proposed Synthesis Protocol

The synthesis of **4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine** can be approached through a multi-step process starting from readily available commercial reagents. The following protocol is a proposed route based on established sulfonamide synthesis methodologies.[4]

Experimental Protocol: Synthesis of 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine

Step 1: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride

- To a stirred solution of chlorosulfonic acid (3 equivalents), slowly add 2-chloro-1-nitrobenzene (1 equivalent) at 0°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70°C for 4 hours.
- Carefully pour the reaction mixture onto crushed ice to precipitate the product.

- Filter the solid, wash with cold water, and dry under vacuum to yield 4-chloro-3-nitrobenzenesulfonyl chloride.

Step 2: Synthesis of 4-(4-Chloro-3-nitrophenylsulfonyl)morpholine

- Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- Cool the solution to 0°C and add morpholine (1.2 equivalents) dropwise.
- Add a base, such as triethylamine or pyridine (1.5 equivalents), to the reaction mixture to scavenge the HCl byproduct.
- Stir the reaction at room temperature for 12 hours.
- Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
- Purify the product by column chromatography on silica gel.

Step 3: Reduction to **4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine**

- Dissolve 4-(4-Chloro-3-nitrophenylsulfonyl)morpholine (1 equivalent) in ethanol or ethyl acetate.
- Add a reducing agent, such as tin(II) chloride dihydrate (5 equivalents) or catalytic hydrogenation with palladium on carbon (10 mol%) under a hydrogen atmosphere.
- If using tin(II) chloride, heat the reaction mixture to 70°C for 3 hours. For catalytic hydrogenation, stir under a balloon of hydrogen at room temperature until the starting material is consumed (monitored by TLC).
- Upon completion, if using tin(II) chloride, neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. For hydrogenation, filter the catalyst through a pad of Celite.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the final product by recrystallization or column chromatography to yield **4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine**.



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Proposed synthesis workflow for **4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine**.

Quantitative Data from Analogous Compounds

The following table presents quantitative data from structurally related compounds to provide a reference for the potential biological and physicochemical properties of **4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine**.

Table 2: Data from Structurally Related Sulfonamides

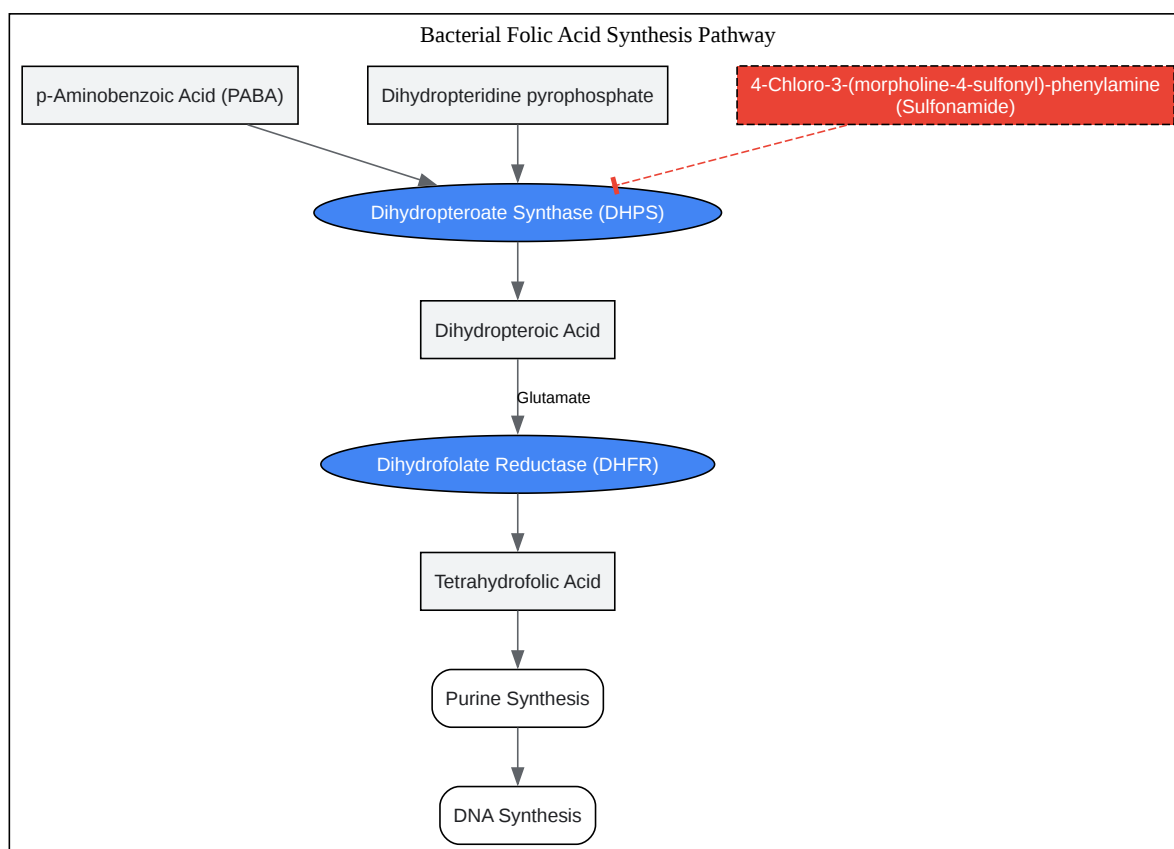
Compound	Property	Value	Reference
Sulfanilamide	pKa	10.4	[5]
Sulfamethoxazole	pKa ₁ (aniline)	1.7	[6]
Sulfamethoxazole	pKa ₂ (sulfonamide)	5.6	[6]
Furosemide (a chloro-sulfamoyl diuretic)	ClogP	2.03	PubChem
Indapamide (a chloro-sulfamoyl diuretic)	ClogP	2.77	PubChem
Various Sulfonamides	Antibacterial Activity (MIC against E. coli)	16 - >1024 µg/mL	[2]

Biological Context and Potential Mechanism of Action

Sulfonamide-based compounds are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities.^[7] The primary and most well-known application is as antibacterial agents.

Inhibition of Folic Acid Synthesis

In many bacteria, dihydrofolic acid is an essential precursor for the synthesis of purines and ultimately DNA. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). They mimic the natural substrate of DHPS, para-aminobenzoic acid (PABA), thereby blocking the synthesis of dihydrofolic acid and arresting bacterial growth.^[2]



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Mechanism of action of sulfonamides in the bacterial folic acid synthesis pathway.

The presence of the morpholine group can also influence the compound's pharmacokinetic properties, such as solubility and membrane permeability, which are critical for drug efficacy.[8]

Furthermore, some sulfonamides are known to inhibit other enzymes, such as carbonic anhydrases.[7]

Conclusion

4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine is a compound with potential for further investigation in drug discovery, particularly in the area of antimicrobial research. While specific experimental data for this molecule is not readily available, this guide provides a solid foundation for its synthesis and a framework for understanding its likely physicochemical and biological properties based on the extensive knowledge of related sulfonamide and morpholine-containing compounds. Further experimental validation is necessary to fully characterize this promising molecule.

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